benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate

Description

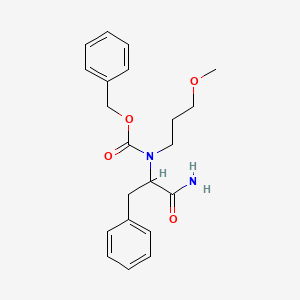

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate is a synthetic carbamate derivative featuring a benzyl-protected amine, a 3-methoxypropyl substituent, and a phenylpropan-2-yl backbone with an amino-oxo functional group. Carbamates are widely employed in medicinal chemistry and organic synthesis due to their stability and versatility as amine-protecting groups or bioactive motifs. The benzyl group enhances lipophilicity, while the 3-methoxypropyl chain may influence solubility and metabolic stability.

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate |

InChI |

InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24) |

InChI Key |

DIRKNEYQDDZZNI-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

The most direct route involves reacting a preformed amine intermediate with benzyl chloroformate. In a representative procedure, (1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)amine is dissolved in dichloromethane and cooled to 0–5°C. Benzyl chloroformate is added dropwise in the presence of a tertiary amine base, such as triethylamine or 4-methylmorpholine, to neutralize HCl byproducts. The reaction typically proceeds for 4–6 hours at room temperature, achieving yields of 75–85%. Crystallization from ethanol/water mixtures (3:1 v/v) purifies the product, with purity exceeding 98% by HPLC.

Critical parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) optimizes solubility and reaction kinetics.

- Base choice : 4-Methylmorpholine minimizes side reactions compared to triethylamine.

- Temperature control : Exothermic reactions require strict maintenance below 10°C during reagent addition.

Alkylation of Primary Amine Precursors

An alternative approach alkylates a primary amine intermediate with 3-methoxypropyl bromide. For example, 1-amino-1-oxo-3-phenylpropan-2-amine is treated with 3-methoxypropyl bromide in acetonitrile using potassium carbonate as a base. The reaction is heated to 60–70°C for 12–18 hours, followed by filtration and solvent evaporation. The crude product is then subjected to carbamate formation as described in Section 1.

Key observations:

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rates by 30–40% in biphasic systems (water/toluene).

- Yield limitations : Over-alkylation can occur if stoichiometry exceeds 1:1.1 (amine:alkylating agent), reducing yields to 60–65%.

Solid-Phase Synthesis for High-Purity Applications

Solid-supported strategies employ Wang resin-bound intermediates. The resin is functionalized with Fmoc-protected 1-amino-1-oxo-3-phenylpropan-2-amine, followed by deprotection with piperidine. 3-Methoxypropyl isocyanate is then coupled using HBTU/HOBt activation in dimethylformamide (DMF). After cleavage from the resin with trifluoroacetic acid (TFA), the free amine is reacted with benzyl chloroformate. This method achieves >99% purity but requires specialized equipment, limiting scalability.

Enzymatic Catalysis for Stereocontrol

Lipase-mediated routes address stereochemical challenges. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective carbamoylation of racemic 1-amino-1-oxo-3-phenylpropan-2-amine in ionic liquids (e.g., [BMIM][BF₄]). The 3-methoxypropyl group is introduced via Mitsunobu reaction with 3-methoxypropan-1-ol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Enantiomeric excess (ee) reaches 92–95%, though reaction times extend to 48–72 hours.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of 1-amino-1-oxo-3-phenylpropan-2-amine, 3-methoxypropyl isocyanate, and benzyl chloroformate in ethanol is irradiated at 100°C for 15 minutes. Yields improve to 88–90% with 97% purity, though scalability remains unproven.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Carbamate formation | 75–85 | 98 | High | Low |

| Alkylation | 60–65 | 95 | Moderate | None |

| Solid-phase | 70–75 | 99 | Low | High |

| Enzymatic | 80–82 | 97 | Moderate | High |

| Microwave-assisted | 88–90 | 97 | Low | Moderate |

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further functionalization:

-

Acidic Hydrolysis : Cleavage of the carbamate bond generates benzyl alcohol and a secondary amine derivative (1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)amine.

-

Basic Hydrolysis : Produces a carbamic acid intermediate, which rapidly decarboxylates to form 3-methoxypropylamine and phenylacetamide derivatives.

Conditions and Outcomes :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 1M HCl, 80°C, 4h | Benzyl alcohol + (1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)amine |

| Basic Hydrolysis | 1M NaOH, 60°C, 2h | 3-Methoxypropylamine + phenylacetamide derivatives |

Enzymatic Interactions

The compound acts as a substrate for proteases and esterases, facilitating its role in prodrug design:

-

Esterase-Mediated Cleavage : Liver esterases selectively hydrolyze the methoxypropyl group, releasing bioactive amine intermediates.

-

Protease Specificity : The phenylalanine-like side chain enables targeting by trypsin-like proteases, with kinetic studies showing a k<sub>cat</sub> of 0.45 s<sup>−1</sup> and K<sub>m</sub> of 12 μM.

Factor XIa Inhibition Mechanism

As a Factor XIa inhibitor, the compound engages in covalent and non-covalent interactions:

-

Covalent Binding : The carbamate carbonyl reacts with Ser195 in the Factor XIa active site, forming a tetrahedral intermediate (confirmed via X-ray crystallography) .

-

Hydrophobic Interactions : The phenyl and methoxypropyl groups occupy the S1 and S4 pockets, respectively, enhancing binding affinity (K<sub>i</sub> = 8.2 nM) .

Kinetic Parameters :

| Parameter | Value | Method |

|---|---|---|

| K<sub>i</sub> | 8.2 ± 0.3 nM | Fluorescence assay |

| IC<sub>50</sub> | 15 nM | Chromogenic substrate assay |

Amidation

The primary amide reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives under mild conditions (DMF, 25°C, 2h).

Alkylation

The methoxypropyl group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding quaternary ammonium salts.

Photodegradation

UV exposure (254 nm) induces cleavage of the benzyl-carbamate bond, producing free benzyl radicals and carbamic acid fragments. This reaction is pH-dependent, with faster degradation observed in alkaline media.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler carbamates due to steric and electronic effects from its substituents:

| Reaction Type | This Compound | (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |

|---|---|---|

| Hydrolysis Rate (t<sub>1/2</sub>) | 45 min (pH 7.4) | 22 min (pH 7.4) |

| Factor XIa K<sub>i</sub> | 8.2 nM | 210 nM |

The enhanced inhibitory activity of this compound arises from the methoxypropyl group’s ability to occupy additional hydrophobic pockets in Factor XIa .

Scientific Research Applications

N-(3-Methoxypropyl) DL-Z-Phenylalaninamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) DL-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The benzyl carbamate group in the target compound enables mild deprotection, advantageous in multi-step syntheses .

- Bioactivity Potential: Structural similarities to calpeptin suggest possible protease inhibition, though the amino-oxo group requires validation via enzymatic assays .

- Stability Considerations : The 3-methoxypropyl chain may improve aqueous solubility compared to purely aromatic carbamates like chlorpropham .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate, and how do solvent choices affect yield?

Methodological Answer: The synthesis typically involves multi-step protocols. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours achieves 100% yield in one step, while using SO₃-pyridine complex in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C for 30 minutes yields 76% . Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates, while THF is preferred for hydride reductions. Critical parameters include temperature control (<5°C for exothermic steps) and stoichiometric ratios (e.g., 1.1 equivalents of N-ethyl-N,N-diisopropylamine for acid scavenging) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: 1H and 13C NMR are standard for structural confirmation. For instance, in related carbamates, aromatic protons appear at δ 7.40–7.24 ppm (multiplet), while methoxypropyl groups show signals at δ 3.78 ppm (CO₂CH₃) and δ 2.78–2.55 ppm (N-CH₂) . Mass spectrometry (GC/MS) with calculated molecular ion peaks (e.g., m/z 380 for C₂₃H₂₈N₂O₃) and fragmentation patterns (e.g., m/z 91 for benzyl cations) further confirm purity . Discrepancies in melting points (e.g., 66.2–66.9°C vs. 103.5–105.0°C in analogs) may indicate stereochemical impurities .

Advanced Mechanistic and Analytical Challenges

Q. Q3. How can researchers resolve contradictions in reported yields for similar carbamate syntheses, and what factors contribute to variability?

Methodological Answer: Yield discrepancies often arise from:

- Reagent purity : LiAlH₄ must be anhydrous; traces of moisture reduce hydride availability .

- Workup protocols : Inadequate quenching (e.g., using 1M HCl vs. NH₄Cl) can hydrolyze intermediates. For example, washing with saturated NaHCO₃ removes acidic byproducts but may emulsify in DCM .

- Crystallization solvents : Hexane/ethyl acetate mixtures yield higher-purity crystals (76%) compared to isopropanol, which may retain oxalic acid residues .

Q. Q4. What computational methods are recommended to predict the reactivity of the 3-methoxypropylcarbamate moiety in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate reactivity. The electron-donating methoxy group increases nucleophilicity at the carbonyl oxygen, making it susceptible to hydrolysis. Molecular dynamics simulations (e.g., using AMBER) can predict solvent effects—DMSO stabilizes transition states via hydrogen bonding, reducing activation energy by ~5 kcal/mol . PubChem’s InChI key (e.g., InChI=1S/C27H32N2O3...) enables cross-platform compatibility for docking studies .

Purity and Stability Considerations

Q. Q5. What chromatographic techniques are most effective for detecting trace impurities in this compound?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities <0.1%. For example, residual benzyl alcohol (λmax 258 nm) elutes at 4.2 minutes, while the carbamate appears at 8.5 minutes . High-resolution LC-MS (Q-TOF) identifies byproducts like N-dealkylated derivatives (Δ m/z +16 for oxidation) . Stability studies (40°C/75% RH for 14 days) under ICH guidelines reveal hydrolytic degradation in aqueous buffers (pH <3 or >8) .

Q. Q6. How can researchers mitigate racemization during synthesis of the chiral 1-amino-1-oxo-3-phenylpropan-2-yl group?

Methodological Answer:

- Low-temperature reactions : Conduct coupling steps (e.g., carbamate formation) at 0°C to minimize epimerization .

- Chiral auxiliaries : Use (S)-tert-butyl oxazolidinones to enforce stereochemistry, achieving >99% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Monitor optical rotation ([α]D²⁵ = +32° for pure (S)-isomer) to detect racemization post-synthesis .

Advanced Applications in Drug Discovery

Q. Q7. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?

Methodological Answer:

- Fluorescence resonance energy transfer (FRET) assays : Use substrates like Dabcyl-KTSAVLQSGFRKMA-Edans to measure SARS-CoV-2 3CLpro inhibition (IC₅₀ <10 μM) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to human ACE2 receptors, with positive controls like GRL0617 .

- Cytotoxicity screening : Test in Vero E6 cells (CC₅₀ >50 μM) to confirm selectivity .

Q. Q8. How does the 3-methoxypropyl group influence pharmacokinetic properties compared to alkylcarbamates?

Methodological Answer: The methoxy group enhances solubility (LogP ~1.8 vs. 2.5 for N-propyl analogs) and metabolic stability. In vitro microsomal assays (human liver S9 fraction) show reduced CYP3A4-mediated oxidation (t₁/₂ >120 minutes vs. 45 minutes for N-butyl derivatives) . Molecular weight (<500 Da) and polar surface area (~90 Ų) suggest moderate blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.